4-Hydroxy-3-nitrobenzoic acid

Descripción

Contextualization within Aromatic Carboxylic Acid Research

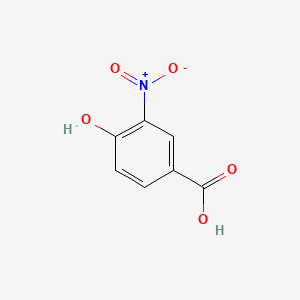

4-Hydroxy-3-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of a carboxyl group (-COOH), a hydroxyl group (-OH), and a nitro group (-NO2) attached to a benzene (B151609) ring. solubilityofthings.comnih.govnist.gov This trifunctional structure makes it a valuable and versatile intermediate in organic synthesis. solubilityofthings.comgoogle.com Its chemical reactivity is governed by the interplay of these functional groups, which influence the aromatic ring's electron density and direct the course of further chemical modifications. The compound's limited solubility in water, a characteristic influenced by its aromatic nature, can be increased in alkaline conditions due to the ionization of the carboxylic acid group. solubilityofthings.com It is, however, more readily soluble in organic solvents such as ethanol (B145695) and acetone. solubilityofthings.com

Historical Development of Academic Research Perspectives

The synthesis of this compound has been a subject of chemical literature for over a century. Early methods involved the nitration of 4-hydroxybenzoic acid using various reagents and conditions. Reports from the late 19th and early 20th centuries describe several approaches, including nitration with dilute nitric acid at elevated temperatures and with fuming nitric acid in glacial acetic acid. google.com A notable method developed later involved the use of dilute nitric acid in the presence of sodium nitrite (B80452) at temperatures between 55 and 60°C, as documented in 1945. google.com From its early days, the compound was recognized as a valuable intermediate for producing a range of materials, including dyes, optical brighteners, pesticides, and temperature-resistant plastics and fibers. google.com Over the years, research has focused on improving synthesis efficiency, with patents describing processes to achieve high yields and purity by carefully controlling reaction parameters like temperature and the physical state of the starting materials. google.comgoogle.com

Contemporary Research Trends and Future Directions for the Chemical Compound

Current research continues to build on the compound's foundational role as a chemical intermediate, expanding into sophisticated applications in medicinal chemistry and analytical techniques. A significant area of interest is its use as a precursor in the synthesis of complex bioactive molecules and pharmaceuticals. vjs.ac.vn For instance, its structural isomer, 3-hydroxy-4-nitrobenzoic acid, is a key starting material in a novel synthesis route for Tafamidis, a drug used to treat transthyretin amyloidosis. ias.ac.in This highlights the utility of the hydroxynitrobenzoic acid scaffold in constructing therapeutic agents.

The aldehyde derivative of the compound, 4-hydroxy-3-nitrobenzaldehyde, has been used to synthesize hydrazone derivatives that exhibit antimicrobial activities, indicating a promising avenue for the development of new antibacterial and antifungal agents. vjs.ac.vn Furthermore, research into related structures, such as 3-nitro-4-hydroxy benzene arsonic acid (Roxarsone), has shown potential angiogenic effects, suggesting that the core chemical motif may be relevant in studies of neovascularization, although through different mechanisms than other arsenic compounds. nih.gov

In the field of analytical chemistry, the isomer 3-Hydroxy-4-nitrobenzoic acid has been identified as a useful oxidizing matrix for in-source decay (ISD) in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov This application allows for rapid and sensitive peptide sequencing, demonstrating the compound's utility in modern proteomics research. nih.gov

Future research is expected to continue exploring the synthesis of novel derivatives for pharmaceutical applications, capitalizing on the compound's proven value as a versatile building block. Further investigations into its potential biological activities and the development of new materials will likely remain active areas of study. Optimization of synthesis routes to ensure cost-effectiveness and environmental sustainability for industrial-scale production also represents an important future direction. google.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 616-82-0 | nih.govnist.govsigmaaldrich.com |

| Molecular Formula | C₇H₅NO₅ | nih.govnist.gov |

| Molecular Weight | 183.12 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 183-186 °C | sigmaaldrich.com |

| Synonyms | 3-Nitro-4-hydroxybenzoic acid | nih.govnist.gov |

Table 2: Selected Historical Synthesis Methods for this compound

| Method | Reagents | Conditions | Reference Year |

| Nitration | 4-Hydroxybenzoic acid, dilute nitric acid | Elevated temperature | 1887, 1896 google.com |

| Nitration in Acetic Acid | 4-Hydroxybenzoic acid, fuming nitric acid, glacial acetic acid | 30 to 40 °C | 1935 google.com |

| Nitration with Nitrite | 4-Hydroxybenzoic acid, dilute nitric acid, sodium nitrite | 55 to 60 °C | 1945 google.com |

| Improved Nitration | Finely divided 4-Hydroxybenzoic acid, 25-35% nitric acid, catalytic nitrite | 20 to 40 °C | 1973 (filed) google.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSWXFQLFLJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210609 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-82-0 | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SL84Q8B6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Process Optimization

Nitration Reactions for the Formation of 4-Hydroxy-3-nitrobenzoic Acid

Direct nitration of 4-hydroxybenzoic acid remains a primary industrial method for producing this compound. This approach involves introducing a nitro group onto the aromatic ring, a classic example of electrophilic aromatic substitution.

The synthesis of this compound via nitration is a textbook case of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The starting material, 4-hydroxybenzoic acid, has two key functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. Conversely, the carboxylic acid group is a deactivating group and a meta-director, withdrawing electron density from the ring.

In the nitration of 4-hydroxybenzoic acid, the nitronium ion (NO₂⁺), the active electrophile, attacks the aromatic ring. The directing effects of the two groups are crucial. The hydroxyl group strongly directs the incoming nitro group to its ortho positions (positions 3 and 5), while the carboxyl group directs it to the meta position (also positions 3 and 5). Since both groups direct the substitution to the same positions, the reaction proceeds with high regioselectivity. The nitro group is thus introduced at the position ortho to the strongly activating hydroxyl group, resulting in the formation of this compound.

The yield and purity of this compound are highly dependent on reaction conditions. Historical methods often involved harsh conditions, such as using fuming nitric acid in glacial acetic acid, which could lead to side reactions like decarboxylation and over-nitration. google.comepo.org Modern process optimization focuses on milder conditions to improve outcomes.

Research has shown that high yields and purity can be achieved by nitrating finely divided 4-hydroxybenzoic acid with 25-35% nitric acid at temperatures between 20 and 40°C. google.com The addition of a catalytic amount of an alkali nitrite (B80452), such as sodium nitrite, is also beneficial. google.com These optimized conditions prevent the formation of isomers, polynitro compounds, and decarboxylation products, yielding a product pure enough for direct use in subsequent reactions. google.com

| Method | Nitrating Agent | Temperature | Key Features | Outcome |

|---|---|---|---|---|

| Historical Method | Fuming Nitric Acid / Glacial Acetic Acid | 30 to 40°C | Harsh conditions | Risk of by-products (decarboxylation, over-nitration) |

| Historical Method | Dilute Nitric Acid / Sodium Nitrite | 55 to 60°C | Elevated temperature | Potential for impurities |

| Optimized Process | 25-35% Nitric Acid | 20 to 40°C | Uses finely divided starting material and catalytic nitrite | High yield and purity, avoids by-products |

An alternative strategy for synthesis involves first esterifying 4-hydroxybenzoic acid to form an alkyl ester, which is then nitrated. This method is particularly effective for producing alkyl esters of this compound, which are valuable intermediates themselves.

The process involves nitrating 4-hydroxybenzoic acid alkyl esters using nitric acid with a strength of 30% to 62% by weight. google.com The reaction is typically conducted at temperatures between 0°C and 60°C, with a preferred range of 20°C to 30°C. google.com This method has been shown to significantly improve the yield and result in pure products, avoiding issues like over-nitration and decarboxylation that can plague the nitration of the free acid. epo.org

| Starting Material | Nitrating Conditions | Product | Yield |

|---|---|---|---|

| Methyl-4-hydroxy-benzoate | 62% Nitric Acid, 20-30°C | Methyl-4-hydroxy-3-nitro-benzoate | 94.5% of theory |

| Ethyl-4-hydroxy-benzoate | 62% Nitric Acid, 20-30°C | Ethyl-4-hydroxy-3-nitro-benzoate | 96.2% of theory |

| n-Propyl-4-hydroxy-benzoate | 62% Nitric Acid, 20-30°C | n-Propyl-4-hydroxy-3-nitro-benzoate | 95.5% of theory |

| n-Butyl-4-hydroxy-benzoate | 62% Nitric Acid, 20-30°C | n-Butyl-4-hydroxy-3-nitro-benzoate | 95.8% of theory |

Data sourced from Patent US3929864A, which outlines the preparation of various alkyl esters. google.com

Innovative Synthetic Routes and Green Chemistry Principles Applied to this compound

In line with the growing emphasis on sustainable chemical manufacturing, research is exploring innovative synthetic pathways that are more efficient and environmentally benign. These include alternative precursors and the application of advanced catalytic systems.

An alternative to starting with 4-hydroxybenzoic acid is to use a precursor where the carboxylic acid functionality is generated via oxidation. Aromatic carboxylic acids can be prepared through the vigorous oxidation of alkylbenzenes using strong oxidizing agents like chromic acid or potassium permanganate. ncert.nic.in

This principle can be applied to synthesize this compound from a precursor such as 4-hydroxy-3-nitrotoluene. The methyl group on this precursor can be oxidized to a carboxyl group, yielding the final product. This approach changes the synthetic strategy from electrophilic substitution on a pre-functionalized ring to the oxidation of a side chain. Another alternative route involves the nucleophilic substitution of 4-chloro-3-nitrobenzoic acid with a hydroxide (B78521) source, such as sodium hydroxide, to replace the chlorine atom with a hydroxyl group. prepchem.com

The development of novel catalytic systems is at the forefront of green chemistry, aiming to increase reaction efficiency and reduce waste. uns.ac.idnih.gov For the synthesis of compounds like this compound, this includes exploring both biocatalysis and advanced chemical catalysts.

Biocatalysis, using enzymes or whole microorganisms, offers a promising green alternative. For instance, engineered enzymes have been successfully used for the highly regioselective 3-hydroxylation of 4-aminobenzoic acid, demonstrating the potential of biocatalysts to perform specific transformations on substituted benzoic acids under mild conditions. nih.gov This approach could theoretically be adapted to create precursors for this compound, contributing to more sustainable production pathways.

In the realm of chemical catalysis, new systems are being developed for reactions involving nitroaromatic compounds. For example, zinc-mediated reductive cyclization has been effectively used in the synthesis of complex molecules derived from ortho-nitro phenols. ias.ac.in The application of such modern, efficient catalytic systems could pave the way for more streamlined and environmentally friendly methods for synthesizing this compound and its derivatives.

Derivatization Strategies and Interconversion Reactions of this compound

This compound serves as a versatile starting material for the synthesis of a wide array of more complex molecules. Its functional groups—the carboxylic acid, the hydroxyl group, and the nitro group—offer multiple sites for chemical modification. Strategic derivatization allows for the generation of compounds with tailored properties for various applications, including pharmaceuticals and materials science. The following sections detail key transformation pathways including reduction, functionalization of the carboxyl group, and the synthesis of elaborate heterocyclic derivatives.

The reduction of the nitro group on the aromatic ring of this compound is a pivotal transformation, primarily yielding 3-amino-4-hydroxybenzoic acid. This amino-substituted product is a crucial intermediate for further synthetic elaborations, such as the formation of amides, Schiff bases, and heterocyclic systems. google.com Various methodologies have been optimized to achieve this reduction efficiently and with high purity.

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. almacgroup.com This process typically involves reacting the nitrobenzoic acid with hydrogen gas under pressure in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. google.com The reaction can be carried out in aqueous solutions, where the starting material is dissolved as an alkali metal salt (e.g., sodium or potassium salt) to improve solubility. google.comgoogle.com The pH of the reaction medium is a critical parameter, with optimal conditions often found in the range of pH 5 to 7. google.com Temperatures for the hydrogenation generally range from 50°C to 100°C, with hydrogen pressures often kept below 100 psig for safety and efficiency in laboratory and industrial settings. google.com Continuous-flow packed-bed reactors have also been developed for the hydrogenation of nitrobenzoic acids, offering advantages in safety, efficiency, and scalability over traditional batch processes. almacgroup.com

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Hydrazine hydrate (B1144303) in the presence of a catalyst such as Raney nickel or iron-based catalysts has proven effective for this transformation. google.com The reaction is typically conducted in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at temperatures between 60°C and 90°C. google.com This method provides a high-yield pathway to the desired aminobenzoic acid without the need for high-pressure hydrogenation equipment. google.com

| Method | Reagents & Catalyst | Solvent | Temperature | Pressure | Product | Ref. |

| Catalytic Hydrogenation | H₂, Hydrogenation Catalyst | Aqueous alkali | 50-100 °C | < 100 psig | 3-Amino-4-hydroxybenzoic acid | google.com |

| Chemical Reduction | Hydrazine hydrate, Raney-Ni / Iron salt | Methanol / Ethanol | 40-110 °C | Atmospheric | 3-Amino-4-hydroxybenzoic acid | google.com |

| Flow Hydrogenation | H₂, Pd/C | Water | 80 °C | 10 bar | Corresponding anilines | almacgroup.com |

The carboxylic acid moiety of this compound is a prime site for functionalization through esterification and amidation, reactions that modify the compound's polarity, solubility, and reactivity for subsequent steps.

Esterification is commonly achieved via the Fischer-Speier esterification method. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol or ethanol, under reflux conditions. truman.edubond.edu.au A strong acid catalyst, typically concentrated sulfuric acid, is used in catalytic amounts to protonate the carboxyl group and facilitate nucleophilic attack by the alcohol. truman.edu The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction toward the ester product. truman.edu After refluxing for several hours, the resulting ester can be isolated by pouring the reaction mixture into ice water, followed by filtration and purification, often through recrystallization. truman.edu For instance, reacting this compound with methanol in the presence of sulfuric acid yields methyl 4-hydroxy-3-nitrobenzoate. nih.gov An alternative route involves the direct nitration of a pre-synthesized 4-hydroxybenzoic acid alkyl ester using nitric acid at temperatures between 0°C and 60°C. google.com

Amidation of carboxylic acids typically requires activation of the carboxyl group to facilitate reaction with an amine. Direct condensation is generally not feasible under mild conditions. Modern synthetic protocols employ coupling agents to achieve amide bond formation. A notable method involves the use of diethylaminosulfur trifluoride (DAST), which enables the reaction of equimolar amounts of a carboxylic acid and an amine at room temperature. acs.org This base-free protocol is efficient for a wide range of substrates, including electron-deficient amines, and proceeds in solvents like dichloromethane. acs.org While specific examples starting directly from this compound are specialized, the principles apply, allowing for its coupling with various primary and secondary amines to yield the corresponding amides.

| Reaction | Reagents | Catalyst | Conditions | Product Example | Ref. |

| Esterification | Methanol | H₂SO₄ | Reflux | Methyl 4-hydroxy-3-nitrobenzoate | nih.gov |

| Esterification | Ethanol | H₂SO₄ | Reflux, 6-8 hours | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Amidation | Amine, DAST | None | Room Temperature | 4-Hydroxy-3-nitrobenzamide derivative | acs.org |

The reduced form of this compound, namely 3-amino-4-hydroxybenzoic acid or its isomer 4-amino-3-hydroxybenzoic acid, is a key building block for constructing more complex molecular architectures, including Schiff bases and benzimidazole-containing structures.

Schiff Bases are imine-containing compounds formed by the condensation of a primary amine with an aldehyde or ketone. The amino group of 4-amino-3-hydroxybenzoic acid readily reacts with various aromatic aldehydes to form stable Schiff base derivatives. eresearchco.comsemanticscholar.org The synthesis is typically carried out by refluxing equimolar amounts of the amino acid and the desired aldehyde in an alcoholic solvent, such as ethanol. eresearchco.comsemanticscholar.org The reaction can be catalyzed by a few drops of glacial acetic acid. researchgate.net For example, reacting 4-amino-3-hydroxybenzoic acid with 4-nitrobenzaldehyde (B150856) in ethanol at 60°C yields the corresponding Schiff base, (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid. eresearchco.comijpsr.com These derivatives are of significant interest due to their diverse biological activities and roles as ligands in coordination chemistry. semanticscholar.orgijpsr.com

| Product Schiff Base | Starting Amine | Aldehyde Reactant | Solvent | Conditions | Ref. |

| (E)-3-hydroxy-4-((4-nitrobenzylidene)amino)benzoic acid | 4-amino-3-hydroxybenzoic acid | 4-nitrobenzaldehyde | Ethanol | 60 °C, 15 min | eresearchco.comijpsr.com |

| (E)-3-hydroxy-4-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid | 4-amino-3-hydroxybenzoic acid | Ortho-vanillin | Ethanol | 60 °C, 15 min | eresearchco.com |

| 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | 4-amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | Ethanol | Reflux, 8 hrs | semanticscholar.org |

Benzimidazole (B57391) Derivatives represent a prominent class of heterocyclic compounds. The classical synthesis of a benzimidazole ring involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with a carboxylic acid or its equivalent. nih.govorganic-chemistry.org The direct reduction product of this compound is 3-amino-4-hydroxybenzoic acid, an ortho-aminophenol, not an ortho-phenylenediamine. Direct intramolecular cyclization of this molecule with a carboxyl source would lead to a benzoxazole (B165842).

However, a complex benzimidazole derivative can be synthesized by utilizing 3-amino-4-hydroxybenzoic acid as the carboxylic acid component in a reaction with a separate ortho-phenylenediamine molecule. In this approach, the carboxyl group of the amino-hydroxy-benzoic acid condenses with one of the amino groups of the ortho-phenylenediamine, followed by cyclization to form the benzimidazole ring. This results in a larger molecule where the 3-amino-4-hydroxyphenyl moiety is attached at the 2-position of the newly formed benzimidazole ring, thus creating a complex derivative of the original acid.

Advanced Spectroscopic and Computational Characterization of 4 Hydroxy 3 Nitrobenzoic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous structural determination and characterization of 4-Hydroxy-3-nitrobenzoic acid. Methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) offer detailed insights into the molecule's atomic connectivity, functional groups, and higher-order structural arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local chemical environment of magnetically active nuclei, providing a definitive fingerprint of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation of organic compounds. For this compound, spectra are typically recorded in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and has a well-characterized solvent signal. chemicalbook.comrsc.org

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The acidic protons of the carboxylic acid and hydroxyl groups are highly sensitive to the solvent and concentration, often appearing as broad singlets at the downfield end of the spectrum. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns (doublets and doublets of doublets) based on their position relative to the electron-withdrawing nitro group and the electron-donating hydroxyl group. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. The carbon atoms of the carboxylic acid group and those directly attached to the oxygen and nitro groups are particularly diagnostic, appearing at characteristic downfield positions. rsc.orgspectrabase.com

The precise chemical shifts obtained from these NMR experiments serve as a unique molecular fingerprint, confirming the identity and purity of this compound.

Interactive Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

The following data represents typical chemical shifts (δ) in ppm relative to a standard (TMS), recorded in DMSO-d₆. Values can vary slightly based on experimental conditions.

| Nucleus | Atom Position / Assignment | Chemical Shift (ppm) | Source(s) |

| ¹H | Carboxylic Acid (-COOH) | ~12.6 - 13.1 | chemicalbook.comrsc.org |

| ¹H | Aromatic (H-2) | ~8.40 | chemicalbook.com |

| ¹H | Aromatic (H-6) | ~8.08 | chemicalbook.com |

| ¹H | Aromatic (H-5) | ~7.21 - 7.40 | rsc.org |

| ¹³C | Carboxylic Acid (C=O) | ~166.8 | rsc.org |

| ¹³C | Aromatic (C-4, attached to -OH) | ~164.4 | rsc.org |

| ¹³C | Aromatic (C-3, attached to -NO₂) | ~132.6 | rsc.org |

| ¹³C | Aromatic (C-1) | ~127.8 | rsc.org |

| ¹³C | Aromatic (C-5) | ~116.1 | rsc.org |

While solution-state NMR details the structure of the solvated molecule, solid-state NMR (ssNMR) provides invaluable information about the molecule's structure, packing, and dynamics in its crystalline form. For a molecule like this compound, with multiple hydrogen bond donors (-OH, -COOH) and acceptors (C=O, -NO₂), ssNMR is uniquely suited to probe intermolecular interactions.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are standard for obtaining high-resolution spectra of rare spins like ¹³C in the solid state. These spectra can reveal the presence of different polymorphs (crystal forms), as distinct packing arrangements would result in different chemical shifts for the carbon atoms.

Furthermore, advanced ssNMR experiments can be used to study the dynamics of proton transfer. The presence of both a carboxylic acid and a phenolic hydroxyl group raises the possibility of intramolecular or intermolecular proton transfer, especially within the hydrogen-bonded network of the crystal lattice. By using specific pulse sequences, it is possible to measure internuclear distances, such as between the acidic proton and the acceptor oxygen atoms, and to detect the kinetics of proton exchange processes. While specific ssNMR studies on this compound are not extensively documented, the application of these techniques would be a powerful approach to understanding its supramolecular chemistry and the potential for tautomerism in the solid state. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these methods excellent for functional group identification and for studying molecular structure and bonding. nih.gov

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its key functional groups: hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH).

O-H Stretching: The spectrum shows a broad absorption band in the high-frequency region (typically 3400-2400 cm⁻¹), which arises from the stretching vibrations of the O-H bonds in the carboxylic acid and phenolic hydroxyl groups. The broadness is a direct consequence of strong intermolecular hydrogen bonding in the solid state.

C=O Stretching: A very strong and sharp absorption band is observed around 1700-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in the carboxylic acid dimer, a common motif in the solid state.

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. researchgate.net These bands are highly characteristic and confirm the presence of the nitro group.

Aromatic C-C and C-H Vibrations: The aromatic ring exhibits several characteristic bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations (both in-plane and out-of-plane) at lower frequencies.

Interactive Table 2: Principal Vibrational Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source(s) |

| ~3400 - 2400 (broad) | ν(O-H) | -OH (Phenol) & -COOH | chemicalbook.comscirp.org |

| ~1700 - 1680 (strong) | ν(C=O) | Carboxylic Acid | scirp.org |

| ~1530 (strong) | νₐₛ(NO₂) | Nitro | researchgate.net |

| ~1350 (strong) | νₛ(NO₂) | Nitro | researchgate.net |

| ~1600 - 1450 | ν(C=C) | Aromatic Ring | nih.gov |

| ~1300 - 1200 | ν(C-O) / δ(O-H) | Phenol / Carboxylic Acid | scirp.org |

(ν = stretching; δ = bending; as = asymmetric; s = symmetric)

The planarity of the benzene ring is rigid, but rotation around the C-C and C-O single bonds connected to the carboxylic acid and hydroxyl groups can give rise to different conformers. For this compound, a key conformational question is the relative orientation of the carboxylic acid group with respect to the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to investigate conformational states. scirp.orgnih.gov By calculating the theoretical vibrational frequencies for different possible conformers (e.g., where the carboxylic acid's C=O group is cis or trans to the adjacent C-C bond), researchers can compare the predicted spectra with the experimental IR and Raman data. scirp.org The conformer whose calculated spectrum best matches the experimental one is identified as the most stable or dominant conformer in the sample. This combined experimental and theoretical approach allows for a detailed assignment of the observed vibrational modes and provides a deeper understanding of the molecule's preferred three-dimensional structure. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Confirmation

Mass spectrometry is a critical analytical tool for confirming the molecular weight and elucidating the structural details of this compound through its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound displays a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 183, which corresponds to its molecular weight of 183.12 g/mol . nih.govnist.govsigmaaldrich.com

The fragmentation of this compound under mass spectrometry provides significant structural information. Key fragmentation pathways include the loss of a hydroxyl group (-OH), leading to a peak at m/z 166, and the loss of the nitro group (-NO₂), resulting in a fragment at m/z 137. nih.gov These characteristic losses help to confirm the presence and positions of the functional groups on the aromatic ring. Further fragmentation can occur through the loss of carbon monoxide (CO) or the entire carboxyl group (-COOH). While detailed fragmentation data for the acid itself is limited in readily available literature, analysis of its ethyl ester, ethyl 4-hydroxy-3-nitrobenzoate, shows related fragmentation patterns that can infer the behavior of the parent acid. nist.govmassbank.euufz.de

Interactive Table: Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Identity |

| 183 | [C₇H₅NO₅]⁺ (Molecular Ion) |

| 166 | [M-OH]⁺ |

| 137 | [M-NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The presence of the benzene ring, carboxyl, hydroxyl, and nitro groups gives rise to characteristic absorption bands. The electronic spectrum is a result of π → π* and n → π* transitions.

The solvent environment can influence the position of the absorption maxima (λmax) due to solvatochromism. In a study analyzing a related compound, 4-hydroxy-3-methoxybenzoic acid, it was noted that the electronic spectra are interpreted using both spectroscopic and quantum chemistry methods. researchgate.net For this compound, shifts in absorption bands would be expected in different solvents based on their polarity and hydrogen bonding capabilities. While specific λmax values for this compound are not detailed in the provided search results, the principles of electronic spectroscopy suggest that transitions involving the nitro and hydroxyl groups will be prominent. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of a compound. For this compound, XPS would reveal the binding energies of core-level electrons for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

The C 1s spectrum could be deconvoluted to identify carbons in different chemical environments: the aromatic ring, the carboxyl group (O=C-O), the carbon attached to the hydroxyl group (C-OH), and the carbon bonded to the nitro group (C-NO₂). Similarly, the O 1s spectrum would show distinct peaks for the different oxygen atoms in the hydroxyl, carboxyl, and nitro functional groups. The N 1s spectrum would be characteristic of the nitro group. While specific experimental XPS data for this compound is not available in the search results, the technique is fundamental for characterizing the surface chemistry and electronic structure of such organic molecules.

X-ray Crystallography for Solid-State Structure Determination of this compound

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell and Space Group Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful method for determining the three-dimensional arrangement of atoms in a crystal. carleton.edu For this compound, SCXRD studies would provide precise information on its crystal system, space group, and unit cell dimensions.

Although a specific crystallographic study for this compound is not detailed in the provided results, related structures have been characterized. For instance, a cocrystal of 8-hydroxyquinolinium with 4-chloro-3-nitrobenzoic acid was found to crystallize in the orthorhombic system with a non-centrosymmetric space group. aip.org Another related compound, 3-hydroxy-4-methoxybenzaldehyde, crystallizes in a monoclinic system with a centrosymmetric space group P2₁/c. nih.gov The Crystallography Open Database (COD) lists several entries for structures containing this compound, indicating that its crystal structure has been determined. nih.gov

Elucidation of Hydrogen Bonding Networks in Crystalline Structures

The solid-state structure of this compound is expected to be heavily influenced by hydrogen bonding. The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, and the nitro group can also act as a hydrogen bond acceptor.

It is highly probable that the carboxylic acid groups form dimers through strong O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. Additionally, the phenolic hydroxyl group can form hydrogen bonds with the nitro group or the carboxyl group of neighboring molecules. These interactions would create a complex three-dimensional network, defining the packing of the molecules in the crystal lattice. The study of a cocrystal involving a similar nitrobenzoic acid derivative confirms the presence of such intricate hydrogen bonding networks. aip.org

Theoretical and Computational Chemistry Studies on this compound

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT), offers deep insights into the molecular properties of this compound. These studies can complement experimental data and predict various characteristics.

Computational studies can be used to optimize the molecular geometry, calculate vibrational frequencies to aid in the interpretation of IR and Raman spectra, and predict electronic properties. For example, DFT calculations performed on a related system, 8-hydroxyquinolinium 4-chloro-3-nitrobenzoate, were used to analyze the molecular electrostatic potential (MEP), and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. aip.org Such calculations for this compound would help in understanding its reactivity, with the HOMO-LUMO gap being a key indicator of its electronic stability and excitability.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and chemical reactivity of molecules like this compound. youtube.com DFT provides a framework for understanding the distribution of electrons within the molecule, which governs its stability, reactivity, and interactions. rsc.org

Key aspects of the electronic structure are described by the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For aromatic compounds like this compound, these calculations typically reveal a HOMO-LUMO gap indicative of a stable but reactive system, susceptible to specific chemical transformations. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. nih.gov These descriptors, defined within the framework of conceptual DFT, quantify aspects of the molecule's response to electron transfer. rsc.org

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization when the molecule accepts electrons from the environment. mdpi.com

Another powerful visualization tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution from the perspective of an approaching reagent, with different colors indicating regions of varying electrostatic potential. For this compound, MEP maps would typically show negative potential (electron-rich regions, often colored red) around the oxygen atoms of the carboxylic acid and nitro groups, identifying them as likely sites for electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) is expected around the hydrogen atoms, particularly the acidic proton of the hydroxyl group. mdpi.com

| Descriptor | Formula | Typical Predicted Value Range for Similar Compounds | Significance |

| HOMO Energy | EHOMO | ~ -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -2.0 to -3.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV | Chemical reactivity and kinetic stability mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.2 to 5.3 eV | Ability to attract electrons nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.0 to 2.5 eV | Resistance to charge transfer nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.5 to 5.5 eV | Propensity to act as an electrophile mdpi.com |

Table 1: Conceptual DFT Reactivity Descriptors. This table outlines key reactivity descriptors calculated using DFT. The values provided are illustrative based on studies of structurally similar aromatic compounds and represent the type of data generated for this compound.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum chemical calculations often focus on a static, optimized geometry, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. youtube.com By solving Newton's laws of motion for the atoms in the system over time, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as solvent molecules. nih.gov

A primary application of MD is conformational analysis. For a molecule with rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-O bond of the hydroxyl group, multiple conformers may exist. Theoretical studies on similar substituted aromatic compounds have shown that different rotational isomers (e.g., s-cis and s-trans) can have varying stabilities due to steric hindrance and intramolecular hydrogen bonding. ufms.br MD simulations can sample these different conformations, providing information on their relative populations and the energy barriers for interconversion. For this compound, a key conformational feature would be the potential for an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group, which would significantly stabilize a particular planar conformation.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can observe how the solvent molecules arrange themselves around the solute. This is often analyzed using radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from an atom in the solute. nih.gov For this compound in an aqueous solution, RDFs would likely show a high probability of finding water molecules near the polar carboxylic acid, hydroxyl, and nitro groups, indicating strong hydrogen bonding interactions that dictate its solubility and solution-phase behavior.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (%) | Key Feature |

| Conformer A | O=C-C-C; C-C-O-H | 0.00 | ~ 95% | Planar, with intramolecular H-bond between hydroxyl and nitro group. |

| Conformer B | O=C-C-C; C-C-O-H | ~ 2.5 | ~ 4% | Hydroxyl H oriented away from nitro group. |

| Conformer C | O=C-C-C (rotated ~180°) | ~ 4.0 | ~ 1% | Carboxylic acid group rotated, breaking ring conjugation. |

Table 2: Hypothetical Conformational Analysis of this compound. This table presents a simplified, hypothetical outcome of a conformational analysis, illustrating how different rotational isomers would be characterized by their structure, energy, and equilibrium population as determined by computational methods.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry offers methods to predict various spectroscopic properties from fundamental principles, providing a powerful complement to experimental measurements. These predictions can aid in the interpretation of experimental spectra and confirm molecular structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to predict the vibrational frequencies of molecules. After optimizing the molecular geometry to find its lowest energy state, a frequency calculation can be performed. This yields a set of vibrational modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical infrared (IR) and Raman spectrum. ijert.org For this compound, these calculations would predict characteristic peaks corresponding to O-H stretching (from both the hydroxyl and carboxylic acid groups), C=O stretching of the carboxyl group, symmetric and asymmetric stretching of the N-O bonds in the nitro group, and various C-H and C-C vibrations within the aromatic ring. Often, calculated frequencies are systematically higher than experimental values due to approximations in the theory and the neglect of anharmonicity. To improve agreement, a common practice is to apply a uniform scaling factor to the computed wavenumbers. ijert.org Comparing the scaled theoretical spectrum to experimental data from sources like the NIST Chemistry WebBook confirms the vibrational assignments. nist.gov

Electronic Spectroscopy (UV-Visible): The electronic absorption spectrum, which corresponds to transitions between electronic energy levels, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com The calculation provides the excitation energies for the lowest-energy electronic transitions, the corresponding wavelengths (λ), and the oscillator strengths (f), which relate to the intensity of the absorption bands. For an aromatic molecule like this compound, the UV-Vis spectrum is expected to show intense π → π* transitions. The TD-DFT calculations would help assign these bands to specific electronic excitations within the molecule's conjugated system. mdpi.com

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

| ν(O-H) | ~3450 | ~3445 | Hydroxyl stretch |

| ν(O-H) | ~3100 | ~3095 | Carboxylic acid O-H stretch |

| ν(C=O) | ~1690 | ~1685 | Carboxylic acid C=O stretch nih.gov |

| νas(NO₂) | ~1530 | ~1525 | Asymmetric NO₂ stretch |

| νs(NO₂) | ~1350 | ~1345 | Symmetric NO₂ stretch |

| ν(C-O) | ~1250 | ~1248 | Phenolic C-O stretch |

Table 3: Comparison of Experimental and Predicted Vibrational Frequencies. This table provides a representative comparison of experimental IR frequencies with scaled theoretical values predicted by DFT for key functional groups in this compound. This comparison is crucial for validating the computational model and accurately assigning spectral bands.

Computational Modeling of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. Computational modeling is an essential tool for understanding and predicting these interactions and the resulting crystal structure.

The process often begins by analyzing the potential for dimerization. For this compound, the carboxylic acid groups are highly likely to form strong hydrogen-bonded dimers, a common motif in carboxylic acid crystals. DFT calculations can be performed on such a dimer to determine the geometry and binding energy of this interaction. nih.gov

To model the full crystal packing, more sophisticated approaches are used. One method involves performing DFT calculations on a cluster of molecules extracted from the experimentally determined X-ray crystal structure. By comparing the geometry of the central molecule in the cluster to that of an isolated, gas-phase monomer, one can quantify the effects of crystal packing forces on molecular conformation (e.g., bond lengths, bond angles, and dihedral angles). nih.gov Studies on similar molecules have shown that while bond lengths and angles are only slightly affected, dihedral angles defining the orientation of functional groups can change significantly upon entering the crystalline state due to intermolecular hydrogen bonding and steric constraints. nih.gov

Furthermore, crystal structure prediction (CSP) methods aim to generate potential crystal packing arrangements from the molecular structure alone. researchgate.net These methods use force fields or quantum mechanical calculations to evaluate the energies of thousands of hypothetical crystal structures, ranking them to identify the most likely candidates. For this compound, CSP would explore various possible hydrogen bonding networks and packing motifs to predict the three-dimensional lattice, which can then be compared with data from crystallographic databases. nih.gov

| Geometric Parameter | Monomer (Gas Phase) | Dimer (Gas Phase) | Crystal (Solid State) |

| C=O Bond Length (Å) | 1.205 | 1.215 | 1.218 |

| O-H Bond Length (Å) | 0.965 | 0.980 | 0.985 |

| C-C-O-H Dihedral Angle (°) | 0.0 | 2.1 | 4.5 |

| Intermolecular H-bond O···H (Å) | N/A | 1.75 | 1.72 |

Table 4: Hypothetical Geometric Comparison of this compound Models. This table illustrates how key geometric parameters might change when moving from an isolated molecule (monomer) to a hydrogen-bonded dimer and finally to the solid-state crystal structure. The changes reflect the influence of intermolecular forces, a key insight from computational modeling. nih.gov

Investigations into Biological Activities and Mechanisms of Action of 4 Hydroxy 3 Nitrobenzoic Acid

Antimicrobial and Antifungal Activity Studies of Nitroaromatic Compounds

Nitroaromatic compounds represent a significant class of molecules with a broad spectrum of biological activities, including notable antimicrobial and antifungal properties. nih.govnih.gov The presence of the nitro (NO₂) group is often crucial to their biological function. nih.gov Since the discovery of chloramphenicol, a nitro-containing antibiotic, in 1947, these compounds have been the subject of extensive investigation for their therapeutic potential against various pathogens. nih.gov

The antimicrobial efficacy of nitroaromatic compounds is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in understanding how modifications to the molecular scaffold influence biological activity. nih.gov

The position of the nitro group on the aromatic ring, along with the nature and location of other substituents, significantly impacts the compound's antimicrobial and toxicological profile. nih.gov For instance, the introduction of a chloro substituent in some nitro-heteroaromatic compounds has been shown to enhance antimicrobial activity. nih.gov

The primary mechanism by which many nitroaromatic compounds inhibit microbial growth involves the reductive activation of the nitro group. nih.gov This process is typically catalyzed by microbial nitroreductases, which are enzymes that use reducing equivalents like NADH or NADPH. nih.govchemicalbook.com

The reduction of the nitro group proceeds through several stages, generating highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates can exert their antimicrobial effects through various means:

DNA Damage: A widely accepted model posits that the reduced nitro species can covalently bind to microbial DNA, leading to structural damage, disruption of DNA replication, and ultimately, cell death. nih.gov

Enzyme Inhibition: Certain nitroaromatic compounds can inhibit essential microbial enzymes. For example, some antifungal nitrotriazole derivatives function by inhibiting the enzyme 14α-demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. nih.govnih.gov This inhibition is thought to be mediated by an electrostatic interaction between the nitro group and the iron within the enzyme's heme group. nih.govnih.gov

Oxidative Stress: The reduction process can also lead to the formation of reactive oxygen species (ROS), such as the superoxide (B77818) anion, which can cause widespread damage to cellular components. nih.gov

This reductive bioactivation is often more efficient in anaerobic or microaerophilic environments, which explains the particular efficacy of some nitroaromatics against anaerobic bacteria and certain parasites. nih.gov

Anticancer Potential and Cellular Effects of 4-Hydroxy-3-nitrobenzoic Acid and Its Derivatives

Research into the anticancer properties of this compound and its structural analogs has revealed potential for inhibiting cancer cell growth and migration. While direct studies on this compound are limited, investigations into closely related compounds provide valuable insights into its potential therapeutic applications in oncology.

Studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines. For instance, a derivative, 4-methyl-3-nitrobenzoic acid, was identified in a high-throughput screening of 20,000 compounds as an inhibitor of migration in nine different tumor cell lines. nih.gov Further investigation showed that it significantly inhibited chemotaxis and chemokinesis in non-small cell lung cancer (NSCLC) cells. nih.gov

Another related compound, 2,3,4-Trihydroxybenzoic acid, has been shown to dose-dependently inhibit the proliferation of HCT-116 colon cancer cells and MDA-MB-231 breast cancer cells. antiox.org It also significantly reduced colony formation in both cell lines, suggesting a potent anti-proliferative effect. antiox.org

The table below summarizes the inhibitory effects of a related compound on different cancer cell lines.

| Compound | Cancer Cell Line | Effect |

| 4-methyl-3-nitrobenzoic acid | Non-small cell lung cancer (NSCLC) | Inhibition of cell migration (chemotaxis and chemokinesis) |

| 2,3,4-Trihydroxybenzoic acid | HCT-116 (Colon Cancer) | Inhibition of cell proliferation and colony formation |

| 2,3,4-Trihydroxybenzoic acid | MDA-MB-231 (Breast Cancer) | Inhibition of cell proliferation and colony formation |

The anticancer effects of benzoic acid derivatives can be attributed to their ability to modulate key oncogenic signaling pathways. While direct evidence for this compound's effect on the Ras protein pathway is not available, research on similar molecules suggests potential mechanisms.

The Ras proteins are a family of small GTPases that are frequently mutated in human cancers, leading to uncontrolled cell growth and proliferation. nih.gov Inhibition of the Ras signaling pathway is a major goal in cancer therapy.

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells. nih.gov The Akt pathway is a critical downstream effector of Ras signaling. By inhibiting this pathway, HMBME was found to induce apoptosis in cancer cells. nih.gov

Furthermore, studies on 2,3,4-Trihydroxybenzoic acid have shown that its growth-inhibitory effects may be partly due to the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27. antiox.org These proteins are crucial regulators of the cell cycle and their upregulation can lead to cell cycle arrest.

A significant challenge in cancer chemotherapy is the development of drug resistance. Research has explored the efficacy of benzoic acid derivatives in both drug-sensitive and drug-resistant cancer cells.

A study investigating the effects of 4-hydroxybenzoic acid (4-HBA), the parent compound of this compound, demonstrated its ability to decrease the viability of both doxorubicin-sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells. nih.govnih.gov The effect was observed to be dependent on both the dose of the compound and the duration of exposure. nih.govnih.gov

These findings are particularly noteworthy as they suggest that this class of compounds may have the potential to overcome mechanisms of doxorubicin (B1662922) resistance in leukemia. The study highlights the potential of 4-HBA and, by extension, its derivatives as anticancer agents that could be effective against both sensitive and resistant cancer cell populations. nih.govnih.gov

The table below presents the findings on the anti-proliferative effects of 4-hydroxybenzoic acid on leukemia cell lines. nih.govnih.gov

| Compound | Cell Line | Type | Effect |

| 4-hydroxybenzoic acid (4-HBA) | K562 | Doxorubicin-Sensitive Leukemia | Decreased cell viability (dose- and time-dependent) |

| 4-hydroxybenzoic acid (4-HBA) | K562/Dox | Doxorubicin-Resistant Leukemia | Decreased cell viability (dose- and time-dependent) |

Protein Binding and Pharmacological Implications of this compound

The binding of small molecules to HSA is often investigated using spectroscopic techniques, particularly fluorescence spectroscopy, which can provide insights into the binding mechanism, affinity, and the forces governing the interaction.

The intrinsic fluorescence of HSA is primarily attributed to its tryptophan, tyrosine, and phenylalanine residues. When a small molecule, or quencher, binds to HSA, it can lead to a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. This quenching can occur through two primary mechanisms: static and dynamic.

Static Quenching: This occurs when a non-fluorescent ground-state complex is formed between the fluorophore (HSA) and the quencher (the compound). In this case, the quencher is in close proximity to the fluorophore, leading to a decrease in the population of excitable fluorophores.

Dynamic Quenching: This mechanism involves a collisional interaction between the excited-state fluorophore and the quencher. The quencher deactivates the fluorophore through energy transfer upon collision, without the formation of a stable complex.

While direct studies on this compound are limited, research on the structurally similar compound, 4-hydroxybenzoic acid (4-HBA), reveals that its interaction with HSA likely proceeds via a static quenching mechanism . nih.gov This suggests the formation of a stable complex between 4-HBA and HSA. nih.gov The quenching process for other phenolic compounds interacting with HSA has also been identified as static, further supporting this hypothesis. pan.olsztyn.plmdpi.com The determination of the quenching mechanism is typically achieved by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation. For static quenching, the Stern-Volmer quenching constant (Ksv) decreases with increasing temperature, whereas for dynamic quenching, it increases.

The binding of various phenolic compounds to HSA has been shown to induce changes in the microenvironment of the protein's fluorescent amino acid residues. nih.gov This interaction, leading to fluorescence quenching, is a key indicator of complex formation. nih.gov

| Quenching Parameter | Indication for Static Quenching | Supporting Evidence (Analogous Compounds) |

| Stern-Volmer Constant (Ksv) | Decreases with increasing temperature | Studies on 4-hydroxybenzoic acid show this trend. nih.gov |

| Complex Formation | Formation of a ground-state complex | Inferred from the static quenching mechanism observed for similar phenolic compounds. pan.olsztyn.plmdpi.com |

The forces driving the interaction between a ligand and a protein can be elucidated by examining the thermodynamic parameters: Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide a deeper understanding of the spontaneity and the nature of the binding forces.

ΔG: A negative value indicates a spontaneous binding process.

ΔH and ΔS: The signs and magnitudes of these values help to identify the primary intermolecular forces involved:

ΔH > 0 and ΔS > 0: Suggests hydrophobic interactions.

ΔH < 0 and ΔS < 0: Indicates that van der Waals forces and hydrogen bonds are the main drivers.

ΔH ≈ 0 and ΔS > 0: Suggests electrostatic interactions.

For the interaction between 4-hydroxybenzoic acid and HSA, thermodynamic analyses have revealed negative values for both ΔH and ΔS. nih.gov This strongly suggests that the binding is primarily driven by hydrogen bonds and van der Waals forces . nih.gov Given the structural similarities, it is highly probable that these forces also dominate the interaction of this compound with HSA. The presence of the hydroxyl, carboxyl, and nitro groups on the aromatic ring of this compound provides ample opportunities for forming hydrogen bonds and participating in van der Waals interactions with the amino acid residues in the binding pocket of HSA. Studies on other phenolic compounds binding to HSA also point to the significant role of hydrogen bonds and van der Waals forces. pan.olsztyn.plnih.gov

| Thermodynamic Parameter | Value (Inferred from 4-HBA) | Interpretation | Primary Driving Forces |

| Gibbs Free Energy (ΔG) | Negative | Spontaneous Interaction | - |

| Enthalpy (ΔH) | Negative | Exothermic Reaction | Hydrogen Bonds & Van der Waals Forces |

| Entropy (ΔS) | Negative | Increased Order in the System | Hydrogen Bonds & Van der Waals Forces |

The binding of a compound to plasma proteins like HSA has profound implications for its bioavailability, which is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. Only the unbound or "free" fraction of a drug is generally considered to be pharmacologically active, as it is this fraction that can diffuse from the bloodstream to the target tissues and interact with receptors. asm.orgresearchgate.netnih.gov

Extensive protein binding can act as a reservoir for the compound, prolonging its half-life in the body. However, very high affinity binding can limit the free concentration of the compound, potentially reducing its efficacy. asm.org The reversible binding of compounds to HSA is a crucial factor in their transport and distribution throughout the body. researchgate.netnih.gov

The physicochemical properties of a molecule, including its lipophilicity and the presence of ionizable groups, significantly influence its protein binding characteristics. jove.comnih.gov The nitro group and the acidic proton of this compound are expected to play a role in its interaction with HSA. Research on nitro-oleic acid has shown that the nitro group is involved in its binding to HSA. nih.gov

Understanding the protein binding of this compound is also pertinent to the field of drug delivery. By characterizing how the compound interacts with HSA, researchers can better predict its in vivo behavior. This knowledge is crucial for the design of novel drug delivery systems that can modulate the release of the compound, control its distribution, and target specific sites in the body. For instance, stimuli-responsive drug delivery systems can be engineered to release their payload in response to specific physiological cues, such as changes in pH or the presence of certain enzymes, potentially overcoming limitations imposed by protein binding.

Environmental Science: Biodegradation and Bioremediation Research of 4 Hydroxy 3 Nitrobenzoic Acid

Microbial Transformation and Degradation Pathways of Nitroaromatic Compounds

Microorganisms employ two primary strategies for the initial transformation of nitroaromatic compounds: oxidative and reductive catabolism. asm.orgcswab.org These pathways are initiated by distinct enzyme systems that either remove the nitro group directly or modify it to facilitate further degradation.

The microbial degradation of nitroaromatic compounds can proceed through two main routes. asm.org In the oxidative pathway, a dioxygenase enzyme attacks the aromatic ring, incorporating both atoms of molecular oxygen and releasing the nitro substituent as nitrite (B80452). nih.gov For instance, Pseudomonas sp. strain JS51 utilizes a dioxygenase to convert m-nitrobenzoate to protocatechuate, with the stoichiometric release of nitrite. nih.gov

Alternatively, reductive pathways involve the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, or amino group. asm.orgnih.gov These reactions are typically catalyzed by nitroreductases. In many characterized pathways for 4-nitrobenzoate (B1230335) degradation, the initial step is a reduction to 4-hydroxylaminobenzoate. asm.orgoup.comresearchgate.net This intermediate is then converted by a lyase to protocatechuate. asm.orgoup.com While specific degradation pathways for 4-hydroxy-3-nitrobenzoic acid are not extensively detailed, studies on related compounds provide insight. For example, cells of Pseudomonas sp. strain JS51 grown on m-nitrobenzoate did not oxidize 4-hydroxy-3-nitrobenzoate, suggesting that the enzymes induced by m-nitrobenzoate are not effective for this substrate. nih.gov

The enzymes responsible for initiating the degradation of nitroaromatic compounds are central to bioremediation. Dioxygenases are often multi-component enzyme systems that catalyze the initial oxidative attack on the aromatic ring. dtic.mil An example is the 3-nitrobenzoic acid dioxygenase (MnbAB) from Comamonas sp. JS46, which is involved in the oxidative biodegradation of nitroaromatic compounds. nih.govnih.gov These enzymes hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. nih.govnih.gov

Nitroreductases are another critical class of enzymes that catalyze the reduction of the nitro group. nih.gov For example, the degradation of 4-nitrobenzoate in Pseudomonas putida TW3 is initiated by a NAD(P)H-dependent 4-nitrobenzoate reductase (PnbA), which reduces the substrate to 4-hydroxylaminobenzoate. asm.org Azoreductases, such as the one purified from Lysinibacillus sphaericus, can also function as nitroreductases, reducing the nitro group of compounds like 4-nitrobenzoic acid. nih.gov

The breakdown of nitroaromatic compounds proceeds through a series of metabolic intermediates. A common central intermediate in the degradation of many nitro- and hydroxy-substituted benzoic acids is protocatechuate . asm.orgnih.gov For example, the degradation of m-nitrobenzoic acid by Pseudomonas sp. strain JS51 and 4-nitrobenzoate by several bacterial strains converges at the formation of protocatechuate. asm.orgnih.govoup.com This key intermediate is then funneled into central metabolism through aromatic ring cleavage, which is catalyzed by other dioxygenases. nih.govmdpi.comunesp.br

Ring cleavage can occur via ortho (intradiol) or meta (extradiol) pathways, breaking the aromatic ring adjacent to or between the hydroxyl groups, respectively. unesp.br The resulting aliphatic products are further processed and enter the tricarboxylic acid (TCA) cycle. mdpi.com In some cases, the transformation of nitroaromatic compounds can lead to the formation of dead-end metabolites. For instance, during the degradation of 4-nitrobenzoate by Burkholderia cepacia (PB4) and Ralstonia paucula (SB4), the dead-end metabolites 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate were produced via the action of a mutase. oup.comresearchgate.net

Enzyme Substrate Specificity and Engineering for Bioremediation Applications

The effectiveness of enzymes in bioremediation is determined by their substrate specificity and catalytic efficiency. Understanding these properties allows for the selection or engineering of enzymes for targeted environmental applications.

The 3-nitrobenzoic acid dioxygenase complex (MnbAB) from Comamonas sp. JS46 has been characterized to understand its role in the oxidative degradation of nitroaromatic compounds. nih.govnih.gov Studies using Escherichia coli expressing the mnbAB genes revealed that the enzyme has a relatively narrow substrate specificity with a strong preference for its native substrate, 3-nitrobenzoic acid. nih.gov However, MnbAB also demonstrates activity towards several other m- and p-nitrobenzoic acid derivatives, though to a lesser extent. nih.govnih.gov The enzyme was also found to accept 2-(4-nitrophenyl)acetic acid as a substrate. nih.govnih.gov A colorimetric assay using Saltzman reagent, which detects the nitrous acid released by dioxygenase activity, was developed to rapidly evaluate the substrate specificity of MnbAB. nih.govnih.gov

The position and nature of substituents on the aromatic ring significantly influence the activity of degradative enzymes. Research on the MnbAB dioxygenase showed that the presence of a hydroxy or an amino group at the ortho position relative to the nitro group decreased the enzyme's activity. nih.govnih.gov This finding is directly relevant to this compound, where the hydroxyl group is ortho to the nitro group, suggesting it would be a poor substrate for MnbAB.

This is consistent with observations from other microbial systems. For example, Pseudomonas sp. strain JS51, which readily degrades m-nitrobenzoic acid, was unable to oxidize 4-hydroxy-3-nitrobenzoate, indicating a high degree of enzymatic selectivity. nih.gov The substrate specificity of enzymes like MnbAB is a critical factor in their potential application for bioremediation, as it dictates the range of pollutants they can effectively transform. nih.gov

The following table summarizes the relative activity of MnbAB towards various nitroaromatic compounds, highlighting the enzyme's strong preference for 3-nitrobenzoic acid.

| Substrate | Relative Activity (%) |

|---|---|

| 3-Nitrobenzoic acid | 100 |

| 3-Methyl-4-nitrobenzoic acid | ~20 |

| 4-Nitrophenylacetic acid | ~15 |

| 4-Nitrobenzoic acid | ~10 |

| 2-Hydroxy-5-nitrobenzoic acid | <5 |

| 3-Hydroxy-4-nitrobenzoic acid | <5 |

| This compound | Not Reported (Predicted Low) |

Data is estimated based on graphical representations in the source literature nih.gov. The activity is relative to 3-Nitrobenzoic acid.

Genetic Basis of Degradation Pathways, including Plasmid-Encoded Genes

The microbial degradation of nitroaromatic compounds is a subject of significant scientific interest, driven by the need to remediate environments contaminated with these often toxic and recalcitrant molecules. While specific degradation pathways for many nitroaromatics have been elucidated, the genetic basis for the catabolism of this compound is not yet well-defined in scientific literature. However, by examining the genetic systems of bacteria that degrade structurally similar compounds, a probable framework can be inferred.

Research into the biodegradation of other nitroaromatic compounds frequently reveals that the catabolic genes responsible for their breakdown are located on mobile genetic elements, particularly plasmids. nih.gov These plasmids carry the necessary genetic information for enzymes that can catalyze the initial attack on the aromatic ring, remove the nitro group, and funnel the resulting intermediates into central metabolic pathways. nih.gov For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 3-phenoxybenzoic acid is facilitated by genes located on self-transmissible catabolic plasmids. nih.gov This genetic mobility allows for horizontal gene transfer within microbial communities, enabling the rapid adaptation of indigenous bacteria to new xenobiotic compounds in contaminated sites. nih.govnih.gov

In the context of compounds related to this compound, several key genetic components have been identified:

Dioxygenase Genes: The initial step in the aerobic degradation of many aromatic compounds is the oxidation of the benzene (B151609) ring by a dioxygenase enzyme. For instance, the degradation of 3-nitrobenzoate to protocatechuate is catalyzed by a dioxygenase. nih.gov Similarly, the evolution of a new pathway for 4-nitrotoluene (B166481) degradation in Acidovorax sp. strain JS42 was linked to specific mutations in the gene encoding a nitroarene dioxygenase. nih.gov It is highly probable that the degradation of this compound would also be initiated by a specialized dioxygenase, and the gene for this enzyme could be either plasmid-borne or located on the chromosome.

Plasmid-Encoded Pathways: Studies on Pseudarthrobacter phenanthrenivorans Sphe3, a bacterium capable of degrading 4-hydroxybenzoic acid (the non-nitrated analog), show that while the genes for the main pathway are chromosomal, other catabolic genes, such as those for catechol 2,3-dioxygenase, are located on a large plasmid. nih.gov This highlights a common strategy where a combination of chromosomal and plasmid-encoded genes contributes to the complete degradation of an aromatic compound.

Gene Regulation: The expression of these catabolic genes is typically tightly regulated, often induced by the presence of the substrate or an intermediate in the pathway. This ensures that the cell only expends energy producing the necessary enzymes when the target compound is available.

Given this evidence from related compounds, it is hypothesized that any microbial strain capable of utilizing this compound as a carbon and energy source would possess a specific set of catabolic genes. These genes would likely encode a series of enzymes, including a dioxygenase or monooxygenase for initial ring attack and subsequent enzymes for ring cleavage and processing of intermediates. The location of these genes, whether on a plasmid or the chromosome, would determine their potential for dissemination within a microbial community.

Development of Bioremediation Strategies Utilizing Microbial Strains for Detoxification

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less toxic substances. mdpi.com The development of effective bioremediation strategies for this compound relies on the isolation and application of specific microbial strains or consortia that can efficiently and completely mineralize the compound.